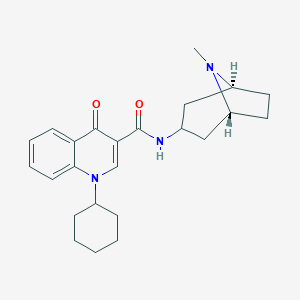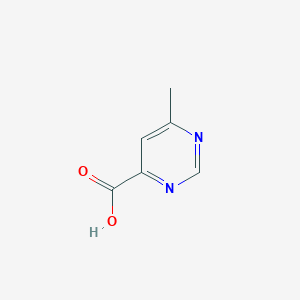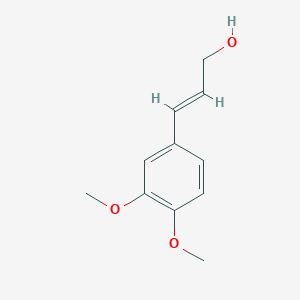
N,N'-Bis(2-hydroxyethyl)-N'-acryloyl-1,3-diaminopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(2-hydroxyethyl)-N'-acryloyl-1,3-diaminopropane, commonly referred to as Bis-Tris, is a chemical compound that is widely used in scientific research. It is a zwitterionic buffer that is commonly used in biochemistry and molecular biology experiments. Bis-Tris is used to maintain the pH of solutions in experiments, and it is particularly useful in experiments that involve proteins and enzymes.
Mécanisme D'action
Bis-Tris acts as a buffer by maintaining a stable pH in solutions. It does this by accepting or donating protons, depending on the pH of the solution. Bis-Tris has a pKa of 6.46, which means that it is effective as a buffer in solutions with a pH range of 5.8 to 7.2.
Biochemical and Physiological Effects:
Bis-Tris has no known biochemical or physiological effects. It is not metabolized in the body and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bis-Tris as a buffer is that it is effective in a narrow pH range, which is useful in experiments that require a specific pH range. Another advantage is that it is stable over a wide range of temperatures and is not affected by freezing or thawing.
One limitation of using Bis-Tris is that it is relatively expensive compared to other buffers. Additionally, it is not effective in solutions with a pH outside of its effective range of 5.8 to 7.2.
Orientations Futures
There are many potential future directions for research involving Bis-Tris. One area of research could focus on developing new methods for synthesizing Bis-Tris that are more cost-effective. Another area of research could focus on developing new buffers that are more effective in a wider range of pH values. Additionally, research could focus on the use of Bis-Tris in new applications, such as drug delivery or nanotechnology.
Méthodes De Synthèse
Bis-Tris can be synthesized using a variety of methods. One common method involves the reaction of diethanolamine with acryloyl chloride in the presence of a base. The resulting product is then reacted with 1,3-diaminopropane to produce Bis-Tris.
Applications De Recherche Scientifique
Bis-Tris is widely used in scientific research, particularly in biochemistry and molecular biology experiments. It is used as a buffer in experiments that involve proteins and enzymes, and it is particularly useful in experiments that require a pH range of 5.8 to 7.2. Bis-Tris is also used in experiments that involve DNA and RNA, and it is commonly used in gel electrophoresis experiments.
Propriétés
Numéro CAS |
131087-49-5 |
|---|---|
Formule moléculaire |
C10H20N2O3 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N-[3-(2-hydroxyethylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C10H20N2O3/c1-2-10(15)12(7-9-14)6-3-4-11-5-8-13/h2,11,13-14H,1,3-9H2 |
Clé InChI |
XKBOGDDVHNUOQA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N(CCCNCCO)CCO |
SMILES canonique |
C=CC(=O)N(CCCNCCO)CCO |
Autres numéros CAS |
131087-49-5 |
Synonymes |
BHAD N,N'-bis(2-hydroxyethyl)-N'-acryloyl-1,3-diaminopropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
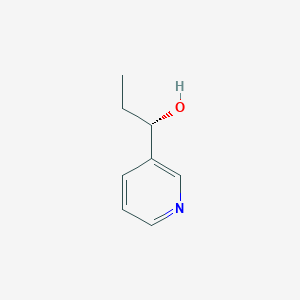

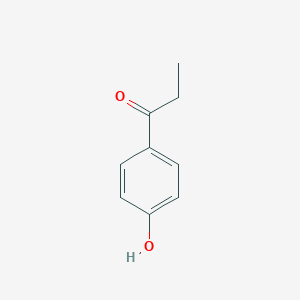

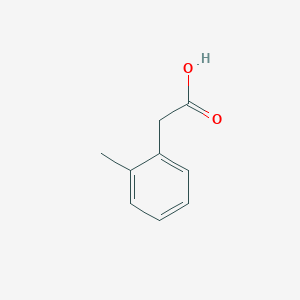
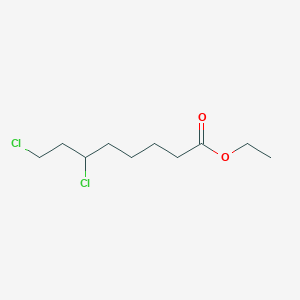

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B143173.png)

